Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Overview
Description
Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate, also known as this compound, is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate, commonly referred to as compound 172348-74-2, is a synthetic organic compound with potential applications in medicinal chemistry. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities, particularly in the context of neurodegenerative diseases like Alzheimer's. The following mechanisms have been observed:
-
Inhibition of Enzymatic Activity :
- Compounds with similar structures have been shown to inhibit β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of Alzheimer's disease. For instance, an analog named M4 demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
- Reduction of Amyloid Aggregation :
- Neuroprotection :
In Vitro Studies
A study investigating the protective effects of M4 on astrocytes revealed that treatment with this compound resulted in improved cell viability in the presence of toxic Aβ1-42 peptides. Specifically:
Treatment Condition | Cell Viability (%) |
---|---|
Control | 100 |
Aβ1-42 Only | 43.78 ± 7.17 |
Aβ1-42 + M4 | 62.98 ± 4.92 |
This indicates a significant protective effect against Aβ-induced cytotoxicity .
In Vivo Studies
In vivo assessments using scopolamine-induced models of Alzheimer's showed that while M4 reduced Aβ levels and β-secretase activity compared to controls, it did not achieve statistical significance compared to established treatments like galantamine . This suggests that while M4 possesses beneficial properties, its efficacy may vary depending on the model and conditions used.
Properties
IUPAC Name |
tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)12-14-9-7-13(11-19)8-10-14/h7-10H,12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMAFLWCELXNAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C#N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395002 | |
Record name | di(tert-butyl) 4-cyanobenzylimidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172348-74-2 | |
Record name | di(tert-butyl) 4-cyanobenzylimidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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